Ethyl HDFP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl HDFP involves the reaction of hexadecylphosphonic acid with ethyl alcohol in the presence of a fluorinating agent . The reaction typically requires an anhydrous environment and is conducted under controlled temperature to ensure the stability of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves batch reactors where the reactants are mixed and allowed to react under strictly monitored conditions to achieve high purity and yield . The product is then purified using distillation and crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl HDFP undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphonates.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like and are used.
Substitution: Nucleophiles such as amines and alcohols are employed under basic conditions .
Major Products
The major products formed from these reactions include phosphonic acids , phosphonates , and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Ethyl HDFP has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Acts as a lipase inhibitor, affecting lipid metabolism in biological systems.
Medicine: Investigated for its potential in treating diseases related to lipid metabolism disorders.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
Ethyl HDFP exerts its effects by inhibiting the activity of lipases , enzymes that break down lipids . It specifically targets enzymes such as fatty acid amide hydrolase (FAAH) , fatty acid synthase (FASN) , and α/β-hydrolase domain-containing protein 4 (ABHD4) . By inhibiting these enzymes, this compound disrupts lipid metabolism, leading to the accumulation of lipids in cells .
Comparison with Similar Compounds
Ethyl HDFP can be compared with other lipase inhibitors such as:
Orlistat: A well-known lipase inhibitor used in weight loss treatments.
Tetrahydrolipstatin: Another lipase inhibitor with similar applications.
Ethyl myristate: Used in various industrial applications but differs in its mechanism of action.
Properties
Molecular Formula |
C18H38FO2P |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-[ethoxy(fluoro)phosphoryl]hexadecane |
InChI |
InChI=1S/C18H38FO2P/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21-4-2/h3-18H2,1-2H3 |
InChI Key |
BBACYOMDPVSVIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCP(=O)(OCC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.